molecular formula C14H14N2O5S B2891979 N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1428351-64-7

N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2891979
CAS No.: 1428351-64-7
M. Wt: 322.34
InChI Key: BJGKWAORRYRUBR-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound with a unique structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves the following key steps:

  • Formation of the benzo[d]oxazole core: : This can be achieved through a cyclization reaction, where 2-aminophenol reacts with carboxylic acids or their derivatives under acidic or basic conditions.

  • Introduction of the sulfonamide group: : This step often involves the reaction of the benzo[d]oxazole with a sulfonyl chloride in the presence of a base such as triethylamine, which aids in the nucleophilic substitution.

  • Attachment of the furan-3-yl ethyl side chain: : This can be accomplished through a coupling reaction, such as a Suzuki or Heck reaction, where a furan-3-yl boronic acid or halide is coupled with an appropriate ethyl-substituted precursor.

Industrial Production Methods

In industrial settings, the synthesis of this compound might be scaled up using continuous flow chemistry techniques to optimize yield and purity. This involves using automated systems to ensure precise control over reaction parameters, leading to more efficient and reproducible production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide undergoes several key reactions:

  • Oxidation: : The compound can be oxidized, particularly at the furan ring, leading to various oxidation products.

  • Reduction: : Reduction reactions can modify the oxazole and furan rings, often using reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, especially involving the sulfonamide or furan moieties.

Common Reagents and Conditions

  • Oxidation: : Reagents like m-chloroperbenzoic acid (MCPBA) or potassium permanganate.

  • Reduction: : Sodium borohydride, lithium aluminium hydride, or catalytic hydrogenation.

  • Substitution: : Sulfonyl chlorides, boronic acids, halides under Suzuki or Heck coupling conditions.

Major Products

Depending on the specific reaction conditions, major products can include various oxidized forms, reduced derivatives, or substituted analogs with modifications primarily on the furan or oxazole rings.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide serves as a versatile building block for synthesizing more complex organic molecules.

Biology

In biological research, this compound is studied for its potential bioactivity, such as antimicrobial, antiviral, or anti-inflammatory properties.

Medicine

The compound is of interest in medicinal chemistry for its potential therapeutic applications, including drug discovery and development.

Industry

In industry, it may be used in the development of new materials or as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level, typically involving the binding to specific enzymes or receptors. This binding can alter the activity of these molecular targets, leading to the observed biological effects. For example, if it shows antimicrobial properties, it might inhibit key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[d]oxazole derivatives: : Compounds like 2-methylbenzo[d]oxazole.

  • Sulfonamide derivatives: : Compounds such as sulfanilamide.

  • Furan derivatives: : Compounds like furfural.

Uniqueness

N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and potential biological activities compared to similar compounds.

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Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-16-12-8-11(2-3-13(12)21-14(16)17)22(18,19)15-6-4-10-5-7-20-9-10/h2-3,5,7-9,15H,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGKWAORRYRUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCCC3=COC=C3)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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